

Application of Dehydrodihydroionol in Flavor and Fragrance Research

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Compound of Interest

Compound Name: Dehydrodihydroionol

Cat. No.: B15349628

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodihydroionol, with the chemical name 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol, is a synthetic flavoring agent and fragrance ingredient.[1][2] As a sesquiterpenoid, it contributes to the flavor and aroma profiles of various consumer products.[2] Its recognition as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) underscores its established use in the food industry.[1][3] This document provides detailed application notes and experimental protocols for the use of **Dehydrodihydroionol** in flavor and fragrance research, tailored for researchers, scientists, and drug development professionals.

Sensory Profile and Applications

Dehydrodihydroionol is characterized by a fruity flavor profile.[2] In fragrances, it is utilized for its unique aromatic properties and can be incorporated into fragrance concentrates at levels up to 3.0%.[1] Its application extends to a variety of food and beverage products, where it imparts specific flavor notes.

Quantitative Data

The following tables summarize the available quantitative data for **Dehydrodihydroionol**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O	[1][2]
Molecular Weight	194.31 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid (estimated)	[1]
Specific Gravity	0.91800 to 0.92600 @ 25.00 °C	[1]
Refractive Index	1.48900 to 1.49600 @ 20.00 °C	[1]
Boiling Point	80.00 °C @ 1.00 mm Hg	[1][2]
Flash Point	220.00 °F (104.44 °C)	[1]
Solubility	Soluble in alcohol; insoluble in water	[2]

Table 2: Recommended Usage Levels in Food and Fragrance

Application	Average Usual ppm	Average Maximum ppm	Reference
Fragrance Concentrate	-	up to 30,000 (3.0%)	[1]
Baked Goods	-	2.0	[1]
Nonalcoholic Beverages	-	0.01	[1]
Chewing Gum	-	10.0	[1]

Table 3: Odor and Flavor Thresholds

Threshold Type	Medium	Value
Odor Detection Threshold	Data not publicly available	-
Flavor Recognition Threshold	Data not publicly available	-

Note: Specific odor and flavor threshold data for **Dehydrodihydroionol** are not readily available in the public domain. For context, a structurally related compound, β -ionone, has a reported odor threshold of 0.007 $\mu\text{g/L}$ in water.

Experimental Protocols

Protocol 1: Synthesis of Dehydrodihydroionol (Illustrative)

Disclaimer: A specific, publicly available synthesis protocol for 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol was not found. The following is an illustrative protocol based on the synthesis of structurally similar ionone derivatives.

Objective: To synthesize **Dehydrodihydroionol** from a suitable precursor such as β -ionone. The synthesis of ionones typically involves a two-step process: an aldol condensation to form a pseudoionone, followed by an acid-catalyzed cyclization.

Materials:

- β -ionone
- Reducing agent (e.g., Sodium borohydride)
- Dehydrating agent (e.g., p-toluenesulfonic acid)
- Organic solvents (e.g., ethanol, toluene, hexane)
- Saturated ammonium chloride solution
- Anhydrous sodium sulfate

- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Rotary evaporator
- Column chromatography setup (silica gel)

Procedure:

- Reduction of β -Ionone:
 - Dissolve β -ionone in ethanol in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride to the stirred solution.
 - Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
 - Quench the reaction by slowly adding saturated ammonium chloride solution.
 - Extract the product with hexane.
 - Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain crude dihydroionol.
- Dehydration to form **Dehydrodihydroionol**:
 - Dissolve the crude dihydroionol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Reflux the mixture, collecting the water that is formed.
 - Monitor the reaction by TLC.

- Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate **Dehydrodihydroionol**.
- Characterization:
 - Confirm the structure of the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ^1H NMR, and ^{13}C NMR.



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*Illustrative synthesis workflow for **Dehydrodihydroionol**.*

Protocol 2: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference exists between two samples, one of which contains a sub-threshold concentration of **Dehydrodihydroionol**.

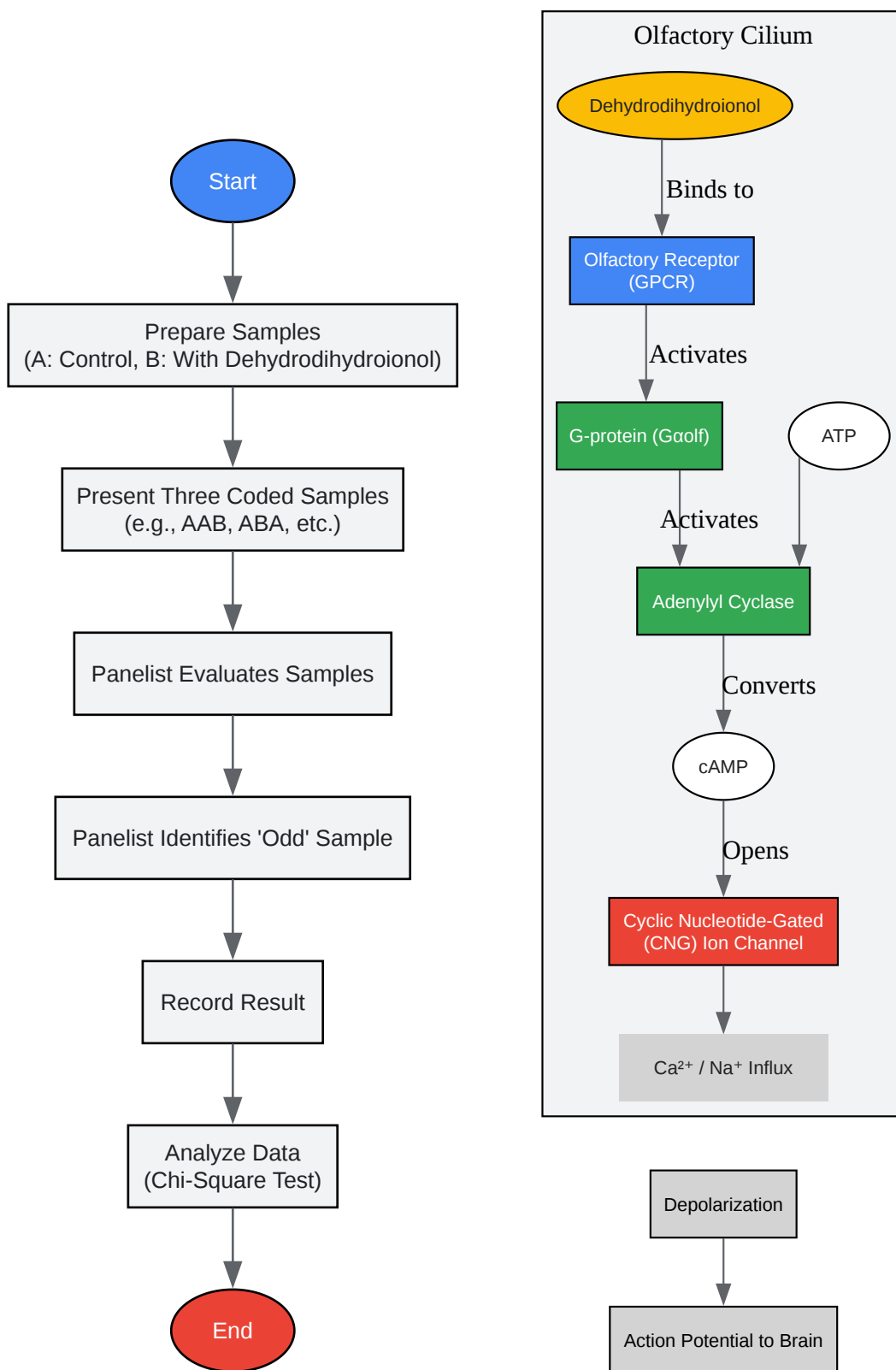
Materials:

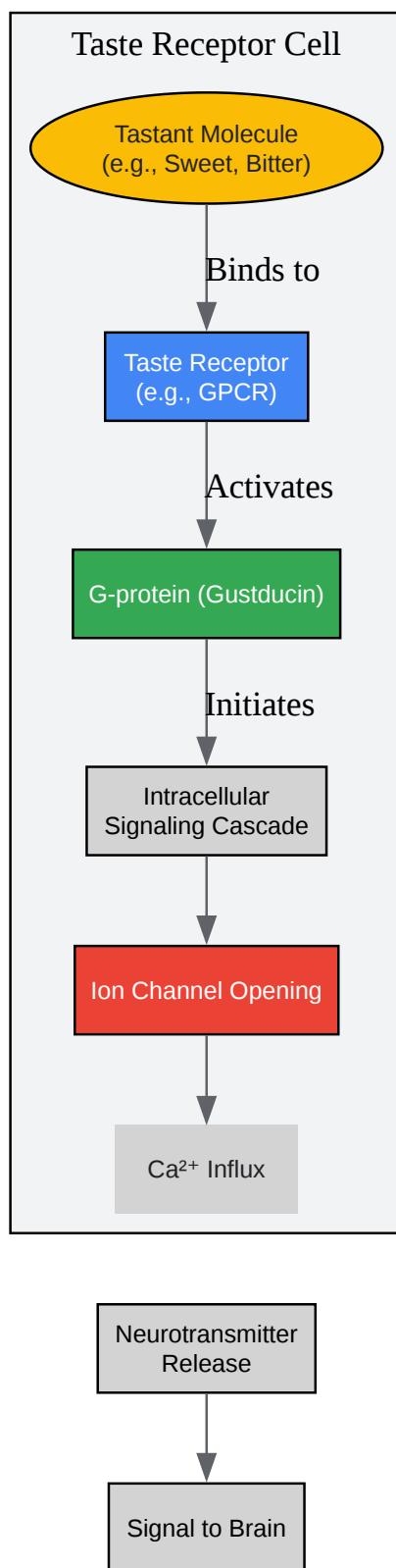
- **Dehydrodihydroionol**
- Odorless and tasteless solvent (e.g., deionized water for flavor, mineral oil for fragrance)
- Identical, clean, and odor-free sample containers (e.g., ISO wine glasses for liquids, smelling strips for fragrances)
- A panel of at least 15 trained sensory assessors

- Sensory booths with controlled lighting and ventilation

Procedure:

- Sample Preparation:
 - Prepare two sets of samples: a control (A) and a sample containing a low concentration of **Dehydrodihydroionol** (B). The concentration of B should be near the estimated detection threshold.
 - For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., AAB, BBA). Six possible combinations exist: AAB, ABA, BAA, BBA, BAB, ABB.
- Evaluation:
 - Instruct panelists to evaluate the samples from left to right.
 - Ask panelists to identify the "odd" or "different" sample.
 - Provide water and unsalted crackers for palate cleansing between evaluations if assessing flavor.
- Data Analysis:
 - Tally the number of correct and incorrect identifications.
 - Use a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant ($p < 0.05$). A significant result indicates a perceptible difference between the samples.





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